molecular formula C6H11N3O2 B055707 2-(2-Oxopyrrolidin-1-yl)acetohydrazide CAS No. 59776-89-5

2-(2-Oxopyrrolidin-1-yl)acetohydrazide

Cat. No.: B055707
CAS No.: 59776-89-5
M. Wt: 157.17 g/mol
InChI Key: JCCPDFVXLPOKHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Oxopyrrolidin-1-yl)acetohydrazide can be synthesized through the condensation of 2-(2-oxopyrrolidin-1-yl)acetates with hydrazine hydrate and phenylhydrazine . The reaction typically involves heating the reactants under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification methods such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopyrrolidin-1-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrazine Hydrate: Used in the initial synthesis of the compound.

    Phenylhydrazine: Another reagent used in the synthesis process.

    Aromatic Aldehydes, Acetone, and Acetophenone: Used in condensation reactions to form derivatives.

Major Products Formed

Mechanism of Action

The exact mechanism of action of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide is not well-documented. its structural analogs, such as piracetam, are known to modulate neurotransmitter systems and enhance cognitive functions. The compound likely interacts with molecular targets in the brain, influencing pathways involved in memory and learning .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxopyrrolidin-1-yl)acetohydrazide is unique due to its specific hydrazide functional group, which allows it to undergo distinct chemical reactions and form various derivatives. This makes it a valuable compound for research in developing new pharmaceuticals and studying protein functions.

Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-8-5(10)4-9-3-1-2-6(9)11/h1-4,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCPDFVXLPOKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208512
Record name Piracetam hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59776-89-5
Record name Piracetam hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piracetam hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxopyrrolidin-1-yl)acetohydrazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(2-oxopyrrolidinyl)acetate (0.884 mL, 6.36 mmol) in 1 mL of anhydrous ethanol was added anhydrous hydrazine (0.308 mL, 6.36 mmol). The solution was heated to reflux temperature overnight. The solvent was then removed under reduced pressure and the product was isolated as a solid in a quantitative yield and was used without further purification: 1H NMR (CDCl3) δ 8.17 (br s, 1H), 3.94 (s, 2H), 3.55 (t, 2H), 2.43 (t, 2H), 2.10 (quintet, 2H); ES-MS (m/z) 158 [M+H]+.
Quantity
0.884 mL
Type
reactant
Reaction Step One
Quantity
0.308 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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